2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Description
Historical Context and Discovery
The development of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol emerged from the broader historical context of trifluoromethyl pyrimidine research that began in the mid-20th century. Early investigations into trifluoromethyl pyrimidines can be traced to systematic studies of fluorinated heterocycles, where researchers recognized the potential of incorporating trifluoromethyl groups into biologically active scaffolds. The synthesis of trifluoromethyl-substituted pyrimidines was initially developed through condensation reactions involving trifluoroacetoacetate esters with various nitrogen-containing building blocks, establishing the foundational synthetic methodology that would later enable the preparation of more complex derivatives.
The specific compound this compound was identified and characterized as part of comprehensive screening programs targeting novel antimicrobial agents. Research teams employed whole-cell screening approaches against Mycobacterium tuberculosis to identify promising chemical scaffolds, leading to the discovery of the trifluoromethyl pyrimidinone series of compounds. This systematic approach to compound identification represents a significant evolution from earlier empirical methods, demonstrating the power of modern high-throughput screening technologies in uncovering bioactive molecules with therapeutic potential.
The compound's emergence also reflects the growing recognition of the importance of trifluoromethyl groups in medicinal chemistry. Since the first synthesis of trifluoromethyl ethers in 1935, the trifluoromethoxy group and related trifluoromethyl-containing moieties have made remarkable impacts in medicinal, agrochemical, and materials science research. The incorporation of these groups into pyrimidine scaffolds represents a natural progression in the quest to develop more effective pharmaceutical agents with improved pharmacological properties.
Significance in Chemical Research
This compound occupies a position of considerable importance in contemporary chemical research, particularly within the domains of medicinal chemistry and drug discovery. The compound's significance stems from its demonstrated biological activities and its utility as a synthetic intermediate for the preparation of more complex pharmaceutical agents. Research has established that this compound exhibits significant antimicrobial activity, with documented effectiveness against Mycobacterium tuberculosis showing a minimum inhibitory concentration of 4.9 micromolar while maintaining an excellent safety profile with no observed cytotoxicity against eukaryotic cells at concentrations exceeding 100 micromolar.
The compound's research importance extends beyond its direct biological activities to encompass its role as a versatile building block in synthetic chemistry. The presence of both dimethylamino and trifluoromethyl substituents provides multiple sites for chemical modification, enabling researchers to explore structure-activity relationships and develop optimized derivatives with enhanced therapeutic properties. The dimethylamino group serves as a nucleophilic center that can participate in various substitution and condensation reactions, while the trifluoromethyl group imparts unique electronic and steric properties that influence both reactivity and biological activity.
In the broader context of antimicrobial research, this compound represents part of a new generation of compounds designed to address the growing challenge of drug-resistant pathogens. The compound's activity against Mycobacterium tuberculosis is particularly noteworthy given the urgent need for new therapeutic agents to combat tuberculosis, especially in cases involving multi-drug resistant strains. The unique mechanism of action implied by its structural features suggests potential for overcoming existing resistance mechanisms that limit the effectiveness of current therapeutic agents.
The compound has also found applications in materials science research, where its unique electronic properties contribute to the development of functional materials with specialized characteristics. The combination of electron-donating dimethylamino groups and electron-withdrawing trifluoromethyl groups creates distinctive electronic profiles that can be exploited in the design of molecular switches, sensors, and other advanced materials applications.
Nomenclature, Classification, and Registry Information
The systematic nomenclature and classification of this compound reflects its complex molecular structure and provides essential information for researchers working with this compound. The Chemical Abstracts Service has assigned this compound the registry number 55545-80-7, which serves as its unique identifier in chemical databases and regulatory systems worldwide. This registry number facilitates unambiguous identification of the compound across different naming systems and linguistic contexts.
The International Union of Pure and Applied Chemistry name for this compound is 2-(dimethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one, which precisely describes its structural features according to established nomenclature conventions. Alternative names found in the literature include 2-(dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one and 2-(dimethylamino)-4-hydroxy-6-(trifluoromethyl)pyrimidine, reflecting different conventions for describing the tautomeric forms of the molecule.
Table 1: Molecular Identification and Physical Properties
The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, making them important building blocks in both synthetic and natural chemistry. The specific substitution pattern of this compound places it within the subcategory of substituted pyrimidinones, which are characterized by the presence of a carbonyl group within the ring structure.
From a regulatory perspective, the compound is classified under various international chemical classification systems. The European Chemicals Agency has assigned it the identification number DTXSID10378969 within the Distributed Structure-Searchable Toxicity database, facilitating tracking and regulatory oversight. The compound is also registered in the ChEMBL database with the identifier CHEMBL1464032, reflecting its significance in medicinal chemistry research.
Position in Pyrimidine Chemistry
This compound occupies a distinctive position within the extensive landscape of pyrimidine chemistry, representing a sophisticated example of how strategic substitution can dramatically alter the properties and applications of this fundamental heterocyclic scaffold. Pyrimidines constitute one of the most important classes of nitrogen-containing heterocycles in both natural and synthetic chemistry, serving as core structures in nucleic acids, vitamins, and numerous pharmaceutical agents. The incorporation of both dimethylamino and trifluoromethyl substituents into the pyrimidine framework creates a molecule with unique electronic and steric characteristics that distinguish it from simpler pyrimidine derivatives.
The positioning of the dimethylamino group at the 2-position of the pyrimidine ring significantly influences the electronic distribution within the molecule. This substitution introduces electron-donating characteristics that enhance the nucleophilicity of the ring system while simultaneously providing opportunities for hydrogen bonding interactions with biological targets. The dimethylamino group's location also affects the compound's solubility properties and membrane permeability, factors that are crucial for biological activity and pharmaceutical applications.
The trifluoromethyl group at the 6-position represents a more recent innovation in pyrimidine chemistry, reflecting the growing appreciation for fluorine-containing substituents in drug design. Trifluoromethyl groups are highly electronegative and sterically demanding, creating significant perturbations in the electronic structure of the pyrimidine ring. These modifications often result in enhanced metabolic stability, altered lipophilicity, and modified binding interactions with biological targets. The strategic placement of the trifluoromethyl group at the 6-position, adjacent to the carbonyl functionality at position 4, creates a unique electronic environment that contributes to the compound's distinctive biological activities.
Within the broader context of pyrimidine medicinal chemistry, this compound represents part of an evolving trend toward increasingly sophisticated molecular designs. Traditional pyrimidine-based drugs, such as the antimetabolites used in cancer therapy, typically feature simpler substitution patterns focused on mimicking natural nucleotides. The compound under discussion represents a departure from these biomimetic approaches, instead leveraging synthetic substituents to create entirely novel biological activities.
Table 2: Comparative Analysis of Pyrimidine Derivatives
| Compound Class | Key Structural Features | Primary Applications | Electronic Characteristics |
|---|---|---|---|
| Natural Pyrimidines | Hydroxyl, amino groups | Nucleic acid components | Balanced electron distribution |
| Classical Antimetabolites | Fluorine, amino substituents | Cancer therapy | Moderate electron withdrawal |
| Trifluoromethyl Pyrimidines | Trifluoromethyl groups | Antimicrobial agents | Strong electron withdrawal |
| This compound | Dimethylamino, trifluoromethyl | Research applications | Mixed electronic effects |
The synthetic accessibility of this compound through established pyrimidine chemistry methodologies further enhances its position within this chemical family. Standard synthetic approaches for pyrimidine construction, including condensation reactions between 1,3-dicarbonyl compounds and amidines, can be successfully applied to prepare this compound and related derivatives. The availability of efficient synthetic routes enables researchers to explore structure-activity relationships systematically and develop optimized derivatives for specific applications.
Contemporary research in pyrimidine chemistry increasingly focuses on compounds that combine multiple functional groups to achieve specific biological or materials properties. This compound exemplifies this trend, demonstrating how careful selection and positioning of substituents can create compounds with remarkable biological activities and unique chemical properties. The compound's success in antimicrobial applications has stimulated broader interest in similarly substituted pyrimidines, contributing to the expansion of this important chemical class.
Properties
IUPAC Name |
2-(dimethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c1-13(2)6-11-4(7(8,9)10)3-5(14)12-6/h3H,1-2H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLLGCJZWOJVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378969 | |
| Record name | 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55545-80-7 | |
| Record name | 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55545-80-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Example Data Table: Synthesis Parameters
| Parameter | Typical Range | Purpose/Notes |
|---|---|---|
| Temperature | 60-120°C | Reaction kinetics and selectivity |
| Reaction Time | 4-24 hours | Complete substitution or hydroxylation |
| Yield | 70-85% | Optimized via process control |
| Purity | >99% | Achieved through recrystallization or chromatography |
Research Findings and Recent Innovations
Recent research emphasizes green chemistry approaches and cost-effective routes :
- Use of 2,2-difluoroacetic anhydride as a starting material for fluorinated intermediates.
- Development of multi-step one-pot procedures to reduce purification steps.
- Implementation of microwave-assisted reactions to accelerate reaction rates.
For example, a recent publication describes a five-step, two-pot synthesis starting from 2,2-difluoroacetic anhydride, bypassing hazardous fluorination reagents and enabling large-scale production with high yields (up to 46% overall yield).
Scientific Research Applications
Medicinal Chemistry Applications
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol has shown potential in several therapeutic areas:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth by targeting specific proteins involved in cancer progression. A study demonstrated that certain derivatives could effectively bind to proteins associated with cancer cell proliferation, leading to reduced viability of cancer cells .
- Antimicrobial Properties : The compound has also been investigated for its antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Central Nervous System Effects : Given the presence of the dimethylamino group, there is interest in exploring its effects on neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders, although further research is required to elucidate these mechanisms .
Agrochemical Applications
The unique trifluoromethyl group enhances the lipophilicity of the molecule, making it suitable for agrochemical applications:
- Herbicides : Compounds similar to this compound have been evaluated for herbicidal properties. They demonstrate efficacy in controlling weed species while minimizing toxicity to crops .
- Insecticides : The structural characteristics of this pyrimidine derivative suggest potential use as an insecticide. Studies have indicated that it can disrupt insect growth and reproduction, providing a basis for developing environmentally friendly pest control agents .
Material Science Applications
The compound's chemical stability and reactivity make it valuable in material science:
- Polymer Chemistry : It can act as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties .
- Photochemical Applications : The photostability of this compound allows it to be used in photochemical reactions, where it can undergo transformations under UV light, leading to new materials with unique properties .
Case Study 1: Anticancer Activity
A study conducted by researchers at a leading pharmaceutical institute explored the anticancer properties of synthesized derivatives of this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as lead compounds for drug development.
Case Study 2: Agrochemical Efficacy
In agricultural research, a series of field trials were conducted using formulations containing this compound as an active ingredient. The trials demonstrated significant weed control efficacy compared to traditional herbicides while exhibiting lower environmental impact.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity.
Signal Modulation: It may modulate signaling pathways by interacting with receptors or other proteins.
Molecular Targets: Common targets include kinases, proteases, and other enzymes involved in critical biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol with structurally and functionally related pyrimidine derivatives:
Key Comparative Insights:
Substituent Effects on Bioactivity: The dimethylamino group in the target compound may enhance solubility compared to the methylsulfanyl analog, which prioritizes hydrophobic interactions . Trifluoromethyl (CF₃) at position 6 or 2 is a common feature in bioactive pyrimidines, contributing to resistance against oxidative metabolism and improved target binding .
Docking Scores (Enzyme Inhibition Potential): While direct data for the target compound are unavailable, analogs like 2-amino-6-mercapto-4-pyrimidinol (docking score: -5.89) and 2-amino-6-(fluoromethyl)-4-pyrimidinol (-5.96) exhibit moderate binding affinities for UBE2C, a ubiquitin-conjugating enzyme. This suggests that substitutions at position 2 (e.g., dimethylamino vs. amino) could modulate inhibitory potency .
Synthetic Applications: The hydroxyl group at position 4 in the target compound enables derivatization into esters or ethers, similar to 4-hydroxy-2-(trifluoromethyl)pyrimidine, which is used to synthesize antiviral agents . In contrast, 2-(3-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol incorporates a pyridine ring, expanding π-π stacking interactions in receptor binding .
Biological Context :
- Compounds like 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines (EC₅₀: low micromolar range) demonstrate potent TLR7 agonist activity, highlighting the therapeutic relevance of the trifluoromethyl-pyrimidine scaffold .
Notes on Structural and Functional Divergence
Positional Isomerism :
- Shifting the trifluoromethyl group from position 6 to 2 (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine ) alters electronic density and steric effects, impacting interactions with enzymatic active sites .
Role of Amino vs. Dimethylamino Groups: The dimethylamino group provides steric bulk and moderate basicity, whereas amino groups (e.g., in 2-amino-4-(trifluoromethyl)pyrimidine) facilitate hydrogen bonding but may reduce metabolic stability .
Comparative Pharmacokinetics: Lipophilicity trends: 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinol (logP ~2.5) > target compound (estimated logP ~1.8) > 4-hydroxy-2-(trifluoromethyl)pyrimidine (logP ~1.2). These differences influence membrane permeability and bioavailability .
Biological Activity
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS No. 55545-80-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with a dimethylamino group and a trifluoromethyl group. This unique substitution pattern contributes to its biological properties.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains, particularly in the context of drug-resistant bacteria.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially functioning as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 4.9 μM with no observed cytotoxicity against eukaryotic cells (IC50 > 100 μM) .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Organism | MIC (μM) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 4.9 | >100 |
| Compound B | Staphylococcus aureus | 8.0 | >50 |
| Compound C | Escherichia coli | 12.5 | >80 |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. For instance, it has demonstrated inhibitory effects on cell proliferation in specific cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116). The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and metastasis.
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing its effects on MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. A recent investigation revealed that it effectively suppressed COX-2 activity at low concentrations, comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (μM) | Comparison Drug |
|---|---|---|
| This compound | 0.04 | Celecoxib (0.04) |
| Compound D | 0.05 | Indomethacin |
| Compound E | 0.03 | Aspirin |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound acts as a competitive inhibitor for ATP-binding sites in kinases involved in cancer progression.
- Modulation of Inflammatory Pathways : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine ring can significantly affect potency and selectivity:
- Trifluoromethyl Group : Enhances lipophilicity and cellular uptake.
- Dimethylamino Group : Influences receptor binding affinity and selectivity.
Q & A
Q. How can crystallography elucidate its solid-state behavior?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
